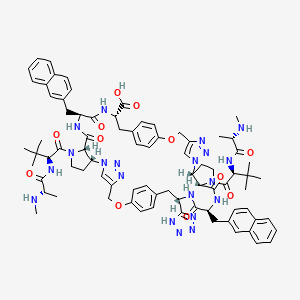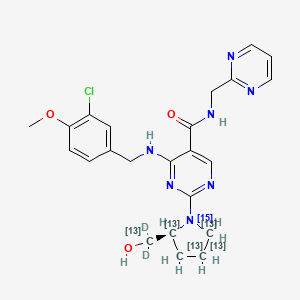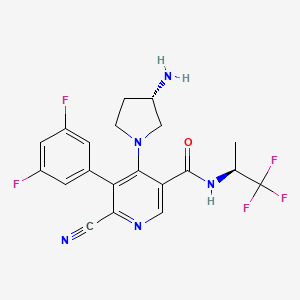
Zavolosotine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zavolosotine is a synthetic organic compound classified as a somatostatin receptor agonist. It specifically targets somatostatin receptor type 5 (SSTR5), making it a promising candidate for the treatment of hyperinsulinism and other related disorders . The compound’s chemical structure is defined by its IUPAC name: 4-[(3S)-3-aminopyrrolidin-1-yl]-6-cyano-5-(3,5-difluorophenyl)-N-[(2S)-1,1,1-trifluoropropan-2-yl]pyridine-3-carboxamide .
Vorbereitungsmethoden
The synthesis of zavolosotine involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the pyridine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyridine core.
Introduction of functional groups: Various functional groups, such as cyano, difluorophenyl, and aminopyrrolidinyl, are introduced through a series of reactions including nucleophilic substitution and amination.
Final coupling and purification: The final step involves coupling the intermediates to form this compound, followed by purification using techniques like chromatography
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing.
Analyse Chemischer Reaktionen
Zavolosotine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under controlled conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Zavolosotine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies involving somatostatin receptor agonists and their interactions with various receptors.
Biology: The compound is used in biological studies to investigate its effects on insulin and glucagon secretion, as well as its potential therapeutic applications in treating hyperinsulinism
Wirkmechanismus
Zavolosotine exerts its effects by acting as an agonist for somatostatin receptor type 5 (SSTR5). Upon binding to SSTR5, this compound activates the receptor, leading to a cascade of intracellular signaling events. This activation results in the inhibition of insulin and glucagon secretion, thereby regulating blood glucose levels . The molecular targets and pathways involved include the G-protein coupled receptor signaling pathway, which plays a crucial role in mediating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Zavolosotine is unique in its high specificity and potency as an SSTR5 agonist. Similar compounds include:
Pasireotide: Another somatostatin receptor agonist with broader receptor specificity.
Octreotide: A somatostatin analog that targets multiple somatostatin receptors but with less specificity for SSTR5.
Lanreotide: Similar to octreotide, it targets multiple somatostatin receptors and is used in the treatment of acromegaly and neuroendocrine tumors
Compared to these compounds, this compound’s high specificity for SSTR5 makes it a promising candidate for targeted therapies with potentially fewer side effects.
Eigenschaften
CAS-Nummer |
2604416-66-0 |
|---|---|
Molekularformel |
C20H18F5N5O |
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
4-[(3S)-3-aminopyrrolidin-1-yl]-6-cyano-5-(3,5-difluorophenyl)-N-[(2S)-1,1,1-trifluoropropan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H18F5N5O/c1-10(20(23,24)25)29-19(31)15-8-28-16(7-26)17(11-4-12(21)6-13(22)5-11)18(15)30-3-2-14(27)9-30/h4-6,8,10,14H,2-3,9,27H2,1H3,(H,29,31)/t10-,14-/m0/s1 |
InChI-Schlüssel |
HQIIZMSUOLJYSO-HZMBPMFUSA-N |
Isomerische SMILES |
C[C@@H](C(F)(F)F)NC(=O)C1=CN=C(C(=C1N2CC[C@@H](C2)N)C3=CC(=CC(=C3)F)F)C#N |
Kanonische SMILES |
CC(C(F)(F)F)NC(=O)C1=CN=C(C(=C1N2CCC(C2)N)C3=CC(=CC(=C3)F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


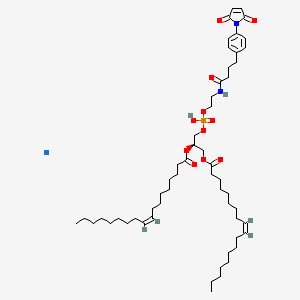
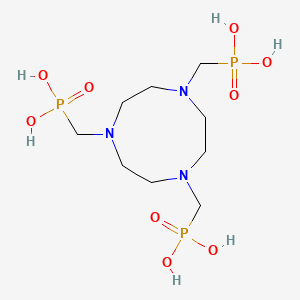

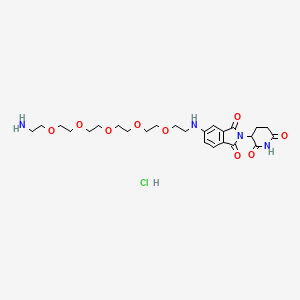
![4-[3-(2-cyclohexylethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B12363673.png)
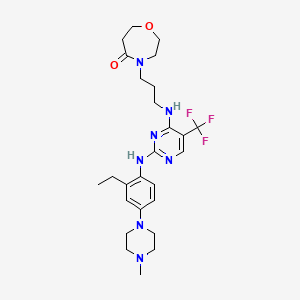
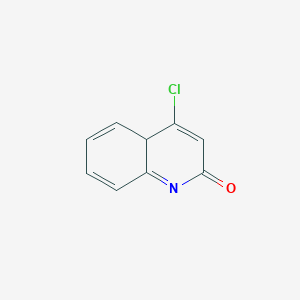
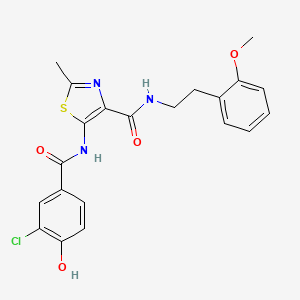
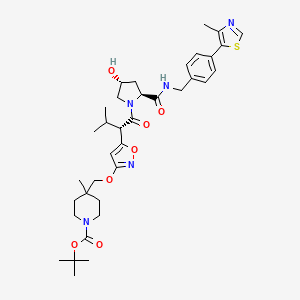
![tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate](/img/structure/B12363705.png)
![(19S)-10-[(1S)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12363709.png)

